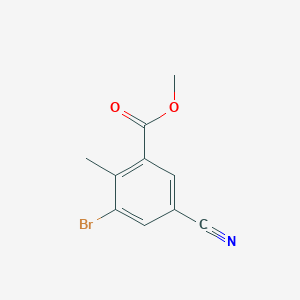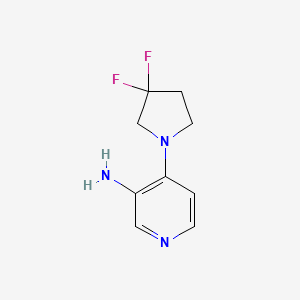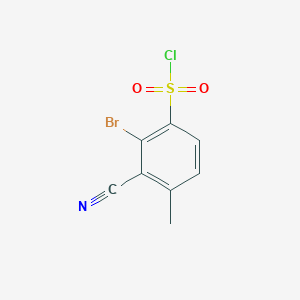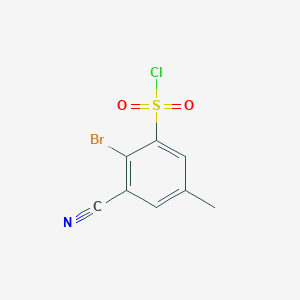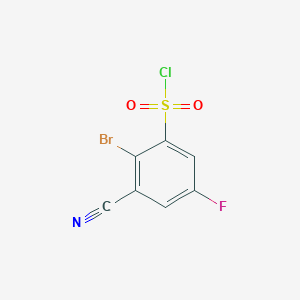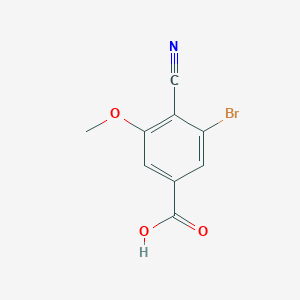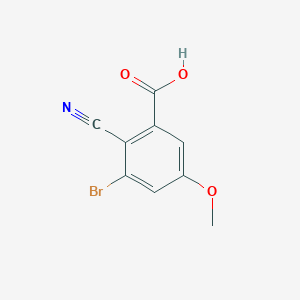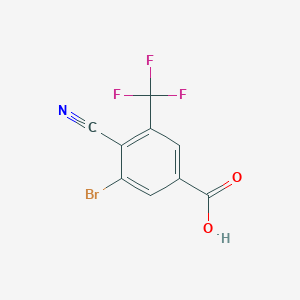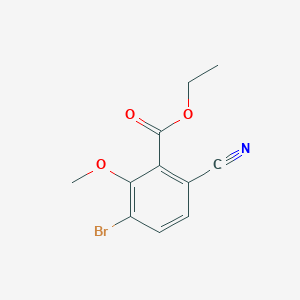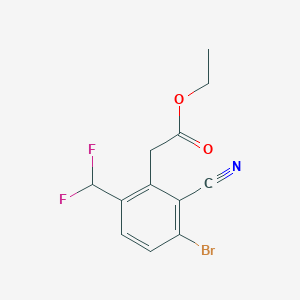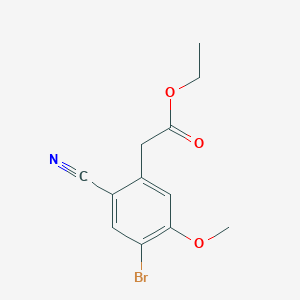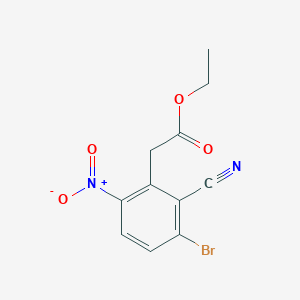![molecular formula C12H12N2O B1414696 1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン CAS No. 119924-92-4](/img/structure/B1414696.png)
1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン
説明
Molecular Structure Analysis
The molecular formula of MIBE is C12H12N2O . The InChI code is 1S/C12H12N2O/c1-9(15)11-3-5-12(6-4-11)14-8-7-13-10(14)2/h3-8H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving MIBE are not mentioned in the search results, it’s known that the compound is used in the synthesis of diverse heterocyclic compounds.Physical and Chemical Properties Analysis
MIBE has a molecular weight of 200.24 g/mol .科学的研究の応用
医薬品開発におけるコアコンポーネント
“1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン”は、新薬開発における重要な成分です . これは、幅広い化学的および生物学的特性で知られているイミダゾール基の一部です .
抗菌作用
“1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン”を含むイミダゾール誘導体は、抗菌活性を示すことが示されています . これらは、さまざまな細菌株に対して有効であり、新しい抗菌薬の開発に貢献できます .
抗真菌作用
イミダゾール化合物は、抗真菌活性も示しています . “1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン”は、抗真菌薬の開発のための潜在的な候補です .
抗炎症作用
“1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン”を含むイミダゾール基は、抗炎症作用に関連付けられています . これは、炎症性疾患の治療における潜在的な用途を示唆しています .
抗腫瘍作用
イミダゾール誘導体は、抗腫瘍活性を示すことが示されています . したがって、“1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン”は、新しい抗腫瘍薬の開発に使用できます .
光触媒分解
“1-[4-(2-メチルイミダゾール-1-イル)フェニル]エタノン”は、金属有機構造体(MOF)の合成に使用できます。MOFは、効率的な光触媒分解を示すことが示されています . これは、環境修復における潜在的な用途を示唆しています .
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化学分析
Biochemical Properties
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone and these enzymes can lead to either inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone are complex and can vary depending on the biological system and conditions .
Transport and Distribution
The transport and distribution of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. The distribution of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone can also affect its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-3-5-12(6-4-11)14-8-7-13-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAUYRAXKEBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119924-92-4 | |
| Record name | 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
